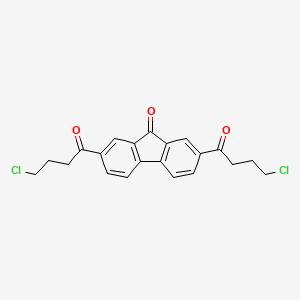
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of two 4-chlorobutanoyl groups attached to the 2 and 7 positions of the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one typically involves the acylation of 9H-fluoren-9-one with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
9H-fluoren-9-one+2(4-chlorobutanoyl chloride)AlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms in the 4-chlorobutanoyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include amides or thioethers.
Scientific Research Applications
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4-chlorobutyryl)xanthene
- 2,7-Bis(4-chlorobutyryl)anthracene
Uniqueness
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90670-00-1 |
|---|---|
Molecular Formula |
C21H18Cl2O3 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2,7-bis(4-chlorobutanoyl)fluoren-9-one |
InChI |
InChI=1S/C21H18Cl2O3/c22-9-1-3-19(24)13-5-7-15-16-8-6-14(20(25)4-2-10-23)12-18(16)21(26)17(15)11-13/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
GANFRYJJZAZSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCCl)C(=O)C3=C2C=CC(=C3)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


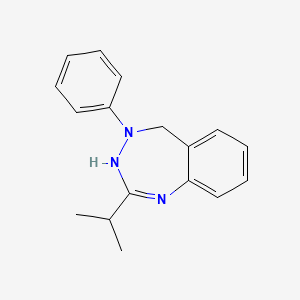
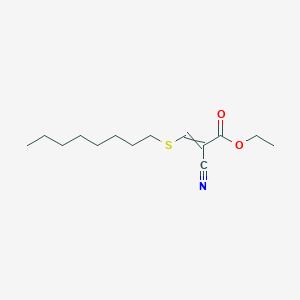
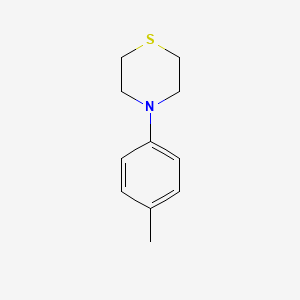
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
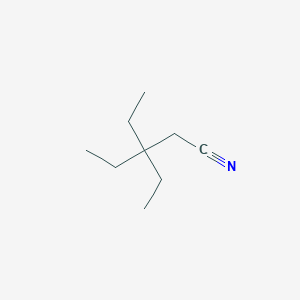
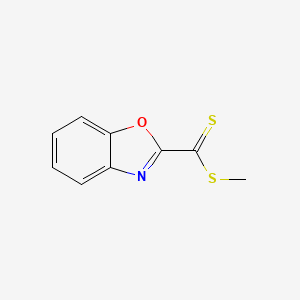
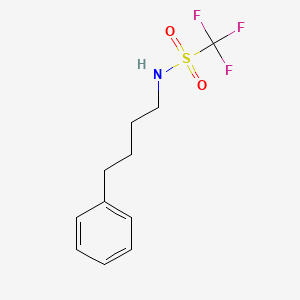
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
